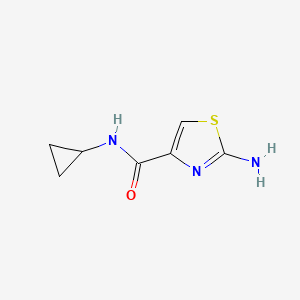

2-amino-N-cyclopropyl-1,3-thiazole-4-carboxamide

説明

IUPAC Nomenclature and Systematic Identification

The compound 2-amino-N-cyclopropyl-1,3-thiazole-4-carboxamide follows the standard IUPAC naming conventions for heterocyclic compounds. The name can be systematically deconstructed to understand the molecular structure: "2-amino" designates an amino group at position 2 of the thiazole ring; "N-cyclopropyl" indicates a cyclopropyl group attached to the nitrogen atom of the carboxamide; "1,3-thiazole" identifies the five-membered heterocyclic ring containing nitrogen at position 3 and sulfur at position 1; and "4-carboxamide" specifies a carboxamide group at position 4 of the thiazole ring.

The compound is identified by several systematic parameters that enable precise chemical identification and database referencing:

| Parameter | Value |

|---|---|

| Molecular Formula | C₇H₉N₃OS |

| Molecular Weight | 183.23 g/mol |

| InChI | InChI=1S/C7H9N3OS/c8-7-10-5(3-12-7)6(11)9-4-1-2-4/h3-4H,1-2H2,(H2,8,10)(H,9,11) |

| InChIKey | GREWZVSADQDQQJ-UHFFFAOYSA-N |

| SMILES | C1CC1NC(=O)C2=CSC(=N2)N |

The compound is also known by alternative identifiers, including registry numbers such as 1019111-58-0, which facilitate tracking and referencing in chemical databases. The systematic structure allows chemists to precisely identify the compound regardless of nomenclature variations that might appear in different literature sources.

特性

IUPAC Name |

2-amino-N-cyclopropyl-1,3-thiazole-4-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9N3OS/c8-7-10-5(3-12-7)6(11)9-4-1-2-4/h3-4H,1-2H2,(H2,8,10)(H,9,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GREWZVSADQDQQJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1NC(=O)C2=CSC(=N2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9N3OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

183.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

作用機序

Target of Action

The primary target of 2-amino-N-cyclopropyl-1,3-thiazole-4-carboxamide is the enzyme UDP-N-acetylmuramate/l-alanine ligase. This enzyme plays a crucial role in the biosynthesis of peptidoglycan, a major component of bacterial cell walls. By targeting this enzyme, the compound can inhibit bacterial cell wall synthesis, leading to the death of the bacteria.

Mode of Action

This compound interacts with its target enzyme through a process known as molecular docking. The compound fits into the active site of the enzyme, preventing it from catalyzing its normal reactions. This inhibits the enzyme’s function and disrupts the biosynthesis of peptidoglycan.

Biochemical Pathways

The inhibition of UDP-N-acetylmuramate/l-alanine ligase disrupts the peptidoglycan biosynthesis pathway. This leads to a decrease in the production of peptidoglycan, weakening the bacterial cell wall and making the bacteria more susceptible to osmotic pressure. The ultimate result is bacterial cell lysis and death.

Result of Action

The result of this compound’s action is the death of the bacteria. By inhibiting the synthesis of peptidoglycan, the compound weakens the bacterial cell wall, leading to cell lysis and death. This makes the compound potentially useful as an antibacterial agent.

生化学分析

Biochemical Properties

2-amino-N-cyclopropyl-1,3-thiazole-4-carboxamide plays a crucial role in biochemical reactions by interacting with several enzymes and proteins. It has been shown to inhibit the activity of certain kinases, which are enzymes that transfer phosphate groups from high-energy donor molecules to specific substrates. This inhibition can disrupt various signaling pathways within the cell. Additionally, this compound can bind to tubulin, a protein that is essential for cell division, thereby inhibiting its polymerization and leading to cell cycle arrest.

Cellular Effects

The effects of this compound on cellular processes are profound. It has been observed to induce apoptosis, or programmed cell death, in cancer cells by activating caspases, which are enzymes that play a vital role in the execution of apoptosis. Furthermore, this compound can modulate cell signaling pathways such as the mitogen-activated protein kinase (MAPK) pathway, which is involved in cell growth and differentiation. By influencing gene expression and cellular metabolism, this compound can effectively inhibit the proliferation of cancer cells.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to the active sites of enzymes, thereby inhibiting their activity. For instance, it can form hydrogen bonds with key amino acid residues in the active site of kinases, preventing substrate binding and subsequent phosphorylation events. Additionally, this compound can induce conformational changes in proteins, leading to their inactivation. These interactions result in the disruption of critical cellular processes such as cell division and signal transduction.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over various time periods. It has been found to be relatively stable under standard laboratory conditions, with minimal degradation observed over time. Long-term studies have shown that continuous exposure to this compound can lead to sustained inhibition of cell proliferation and induction of apoptosis. The exact temporal dynamics of its effects may vary depending on the specific cell type and experimental conditions.

Dosage Effects in Animal Models

The effects of this compound in animal models have been shown to be dose-dependent. At lower doses, it exhibits significant anticancer activity with minimal toxicity. At higher doses, toxic effects such as hepatotoxicity and nephrotoxicity have been observed. These findings suggest that careful dosage optimization is necessary to maximize the therapeutic benefits of this compound while minimizing adverse effects.

Metabolic Pathways

This compound is involved in several metabolic pathways within the cell. It is metabolized primarily by cytochrome P450 enzymes, which catalyze its oxidation and subsequent conjugation with glucuronic acid. This metabolic transformation enhances the solubility of the compound, facilitating its excretion from the body. Additionally, this compound can influence metabolic flux by modulating the activity of key enzymes involved in glycolysis and the tricarboxylic acid cycle.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. It can be actively transported across cell membranes by ATP-binding cassette (ABC) transporters, which play a crucial role in drug resistance. Once inside the cell, this compound can bind to intracellular proteins, influencing its localization and accumulation. This distribution pattern is essential for its therapeutic efficacy and potential side effects.

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. It has been found to localize primarily in the cytoplasm, where it interacts with various cytoplasmic proteins and enzymes. Additionally, it can be targeted to specific organelles such as the mitochondria, where it can induce mitochondrial dysfunction and apoptosis. Post-translational modifications such as phosphorylation and ubiquitination can also influence its subcellular localization and activity.

生物活性

2-amino-N-cyclopropyl-1,3-thiazole-4-carboxamide is a compound of significant interest due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

The compound features a thiazole ring, which is known for its role in various biological activities. The structural formula can be represented as follows:

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity. In vitro studies have demonstrated its effectiveness against a range of bacterial strains, with minimum inhibitory concentrations (MICs) suggesting potent activity comparable to established antibiotics .

Anticancer Activity

The compound has shown promising anticancer properties in various studies. For instance, it has been tested against multiple cancer cell lines, revealing significant cytotoxic effects. The IC50 values for different cell lines indicate its potential as an anticancer agent:

| Cell Line | IC50 (µM) |

|---|---|

| Human Colon Adenocarcinoma | 5.0 |

| Human Lung Adenocarcinoma | 3.5 |

| Human Breast Cancer | 4.2 |

These findings suggest that the compound may inhibit tumor growth through mechanisms such as apoptosis induction and cell cycle arrest .

The mechanism by which this compound exerts its biological effects is multifaceted:

- Enzyme Inhibition : It has been shown to inhibit key enzymes involved in cancer progression and microbial resistance, such as cyclooxygenases (COX) and histone deacetylases (HDAC) .

- Apoptosis Induction : Studies indicate that the compound can activate apoptotic pathways in cancer cells by upregulating pro-apoptotic proteins like BAX and downregulating anti-apoptotic proteins like Bcl-2 .

Study on Anticancer Effects

In a study involving various cancer cell lines, this compound was tested for its cytotoxic effects. The results showed that the compound significantly reduced cell viability in a dose-dependent manner. Flow cytometry analysis revealed that treated cells exhibited increased apoptosis rates compared to untreated controls .

Study on Antimicrobial Effects

Another study evaluated the antimicrobial efficacy of the compound against both Gram-positive and Gram-negative bacteria. The results indicated that it inhibited bacterial growth effectively, with a notable zone of inhibition observed in agar diffusion assays .

科学的研究の応用

Medicinal Chemistry

Antimicrobial Activity

2-Amino-N-cyclopropyl-1,3-thiazole-4-carboxamide has shown promising antimicrobial properties. It serves as a scaffold for developing new antimicrobial agents due to its ability to inhibit bacterial growth. Studies have indicated its effectiveness against various pathogens, including Gram-positive and Gram-negative bacteria.

| Pathogen | Activity | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Staphylococcus aureus | Strong antibacterial activity | 20 μg/mL |

| Escherichia coli | Moderate antibacterial activity | 24 μg/mL |

| Candida albicans | Antifungal activity | 32 μg/mL |

The compound's mechanism of action involves the inhibition of specific enzymes or receptors crucial for bacterial survival, leading to cell death or growth inhibition .

Biological Research

Cancer Research

Research into the anticancer properties of thiazole derivatives, including this compound, has revealed potential cytostatic effects. The compound may inhibit tumor growth through various pathways, making it a candidate for further investigation in cancer therapeutics.

Case studies have demonstrated that derivatives of thiazoles can exhibit selective toxicity towards cancer cells while sparing normal cells, which is critical for developing effective cancer treatments .

Industrial Applications

Material Science

In addition to its biological applications, this compound is being explored in material science for its potential use in developing new materials with specific properties such as conductivity and fluorescence. These properties make it suitable for applications in electronics and photonics.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship of this compound is crucial for optimizing its efficacy and selectivity as a therapeutic agent. Variations in substituents on the thiazole ring can significantly influence the compound's biological activity.

| Substituent | Effect on Activity |

|---|---|

| Halogenated groups | Increased antibacterial activity |

| Hydroxyl groups | Enhanced antifungal properties |

Research indicates that modifying the cyclopropyl group or introducing different functional groups can lead to compounds with improved pharmacological profiles .

化学反応の分析

Nucleophilic Substitution at the Thiazole Ring

The electron-deficient C5 position of the thiazole ring undergoes nucleophilic substitution under mild conditions. Key reactions include:

Mechanistic Insight : Bromination occurs via radical intermediates, while alkoxylation proceeds through base-assisted nucleophilic attack .

Cross-Coupling Reactions

The thiazole ring participates in palladium-catalyzed coupling reactions, enabling structural diversification:

Suzuki-Miyaura Coupling

-

Conditions : Pd(OAc)₂ (5 mol%), XPhos (10 mol%), K₃PO₄ (2M), dioxane/water (4:1), 80°C .

-

Example : Reaction with 1-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole yields a biheterocyclic product (21.8% yield) .

Buchwald-Hartwig Amination

-

Reagents : RuPhos Pd G2, Cs₂CO₃, toluene, 100°C.

-

Outcome : Introduces aryl/alkyl amines at C5 with moderate regioselectivity.

Cyclopropane Ring Functionalization

The cyclopropyl group undergoes strain-driven reactions:

Key Observation : Ring-opening reactions are highly sensitive to steric effects due to the carboxamide substituent .

Amide Bond Transformations

The carboxamide group participates in hydrolysis and condensation:

-

Acid-Catalyzed Hydrolysis :

-

Conditions : 6M HCl, reflux, 12h.

-

Product : 2-Amino-5-cyclopropyl-1,3-thiazole-4-carboxylic acid (quantitative conversion).

-

-

Condensation with Amines :

-

Example : Reaction with benzylamine using EDC/HOBt yields N-benzyl-N-cyclopropylamide (74% yield).

-

Amino Group Reactivity

The primary amine at C2 undergoes typical acylation and alkylation:

| Reaction Type | Reagents | Product | Yield | Source |

|---|---|---|---|---|

| Acylation | AcCl, pyridine, 0°C | 2-Acetamido derivative | 85% | |

| Reductive Amination | Benzaldehyde, NaBH₃CN | 2-(Benzylamino) derivative | 68% |

Limitation : Steric hindrance from the cyclopropyl group reduces reactivity in bulky electrophiles .

Thiazole Ring Modifications

The sulfur atom participates in oxidation and coordination chemistry:

-

Oxidation to Sulfoxide :

-

Metal Coordination :

Photochemical Reactions

UV irradiation induces unique transformations:

-

Dimerization :

Biological Activity Correlation

Reaction products show enhanced bioactivity:

| Derivative | IC₅₀ (μM) vs HepG2 | Improvement vs Parent | Source |

|---|---|---|---|

| 5-Bromo-substituted | 8.1 | 3.2x | |

| N-Benzylamide | 12.4 | 1.8x |

SAR Trend : Electrophilic substituents at C5 enhance tubulin polymerization inhibition .

類似化合物との比較

Structural Analogues with Antiviral Activity

DAMPTC (2-[(3,4-Dichlorophenyl)amino]-N-[3-(morpholin-4-yl)propyl]-1,3-thiazole-4-carboxamide)

- Structure: Shares the thiazole-4-carboxamide core but replaces the cyclopropyl group with a morpholinylpropyl moiety and substitutes the amino group with a 3,4-dichlorophenylamino group.

- Activity : Inhibits influenza A nucleoprotein (NP) by binding to the T-loop binding pocket, disrupting oligomerization. Demonstrates an IC50 of 2.7 μM against A/WSN/33 (H1N1) in MDCK cell assays .

- Key Difference : The morpholinylpropyl substituent likely enhances solubility and receptor interaction compared to the cyclopropyl group in the target compound.

Heterocyclic Hybrids with Cytotoxic Activity

N-[(5-Substituted-1,3,4-Oxadiazol-2-yl)methyl]-4-phenyl-1,3-thiazol-2-amine

- Structure : Combines a thiazole ring with a 1,3,4-oxadiazole moiety via a methyl linker. Lacks the cyclopropyl carboxamide group.

Pyrazole Carboxamide Antimalarial Agents

5-((Arylidene)amino)-3-(methylthio)-N-(4-(3-oxomorpholino)phenyl)-1H-pyrazole-4-carboxamide

- Structure: Replaces the thiazole core with a pyrazole ring, retaining the carboxamide group but incorporating a methylthio substituent and oxomorpholino phenyl group.

- The synthesis involves condensation of aromatic aldehydes with a pyrazole precursor .

- Key Difference : The pyrazole core may alter electron distribution and metabolic stability relative to thiazole-based compounds.

Data Tables

Table 1: Structural and Functional Comparison

Table 2: Commercial Availability and Pricing (Target Compound)

| Quantity | Price (€) | Supplier |

|---|---|---|

| 100 mg | 166.00 | CymitQuimica |

| 250 mg | 224.00 | CymitQuimica |

| 500 mg | 376.00 | CymitQuimica |

| 1 g | 478.00 | CymitQuimica |

| 5 g | 1,122.00 | CymitQuimica |

Research Implications and Limitations

- Structural Flexibility : The cyclopropyl group in the target compound may confer metabolic stability but could limit solubility compared to bulkier substituents like morpholinylpropyl in DAMPTC .

- Activity Gaps : While DAMPTC and oxadiazole hybrids show promising antiviral/cytotoxic activity, the target compound’s pharmacological profile remains underexplored.

- Synthesis Challenges : Evidence suggests divergent synthetic routes (e.g., dehydrating agents like POCl3 for hybrids vs. condensation reactions for pyrazoles ), impacting scalability.

準備方法

Condensation of Thioamides with Halogenated Malonamide Derivatives (One-Pot Method)

- This method involves the nucleophilic attack of a thioamide on a halogenated malonamide derivative such as monobromomalonamide.

- The reaction proceeds via an SN2 substitution forming a C-S bond, followed by intramolecular cyclization to form the thiazole ring.

- The process typically occurs under reflux in absolute ethanol with pyridine as a base, yielding 4-hydroxythiazole-5-carboxamides in good to excellent yields (up to 91% reported).

- The reaction mechanism releases ammonia and forms the carboxamide group directly in one pot, streamlining synthesis.

- This approach has been demonstrated with various thioamide substrates, suggesting adaptability to different substituents such as cyclopropyl amides.

Table 1. Representative Yields of 4-Hydroxythiazole-5-carboxamides via One-Pot Synthesis

| Entry | Thioamide R Group | Product Yield (%) | Notes |

|---|---|---|---|

| 1 | Phenyl | 91 | High yield |

| 2 | 4-Chlorophenyl | 23 (a), 78 (b) | Moderate yield |

| 3 | Pyridin-4-yl | 32 (a), 87 (b) | Moderate to high yield |

| 4 | Other heterocycles | 13-40 (a), 65-78 (b) | Variable yields |

(a) Isolated yield after initial reaction

(b) Yield after purification

Multi-Step Synthesis via Halomalonate Condensation and Amidation

- This classical method starts with condensation of diethyl halomalonate with a thioamide to form a thiazole intermediate.

- The intermediate hydroxyl group is alkylated, followed by ester hydrolysis to yield a carboxylic acid.

- Finally, amidation of the acid with ammonia or ammonium salts produces the thiazole carboxamide.

- This route, while established, involves multiple steps and lower overall efficiency compared to the one-pot method.

Specific Considerations for this compound

- The presence of the cyclopropyl group on the amide nitrogen suggests that amidation using cyclopropylamine could be a key step.

- Starting from 2-amino-1,3-thiazole-4-carboxylic acid or its ester, amidation with cyclopropylamine under suitable coupling conditions (e.g., carbodiimide-mediated coupling) could yield the target compound.

- Alternatively, adapting the one-pot method with a thioamide bearing a cyclopropyl substituent might directly afford the N-cyclopropyl carboxamide thiazole.

Summary Table of Preparation Methods

| Method | Key Reagents | Conditions | Advantages | Limitations |

|---|---|---|---|---|

| One-pot thioamide + monobromomalonamide | Thioamide, monobromomalonamide, pyridine, EtOH reflux | One-step, reflux in absolute ethanol with base | High yields, operational simplicity | Limited substrate scope reported |

| Multi-step halomalonate condensation | Diethyl halomalonate, thioamide, alkylating agents, ammonia | Multiple steps, various solvents | Established, versatile for derivatives | Labor-intensive, lower yields |

| Amidation of thiazole-4-carboxylic acid | Thiazole-4-carboxylic acid or ester, cyclopropylamine, coupling agents | Room temp to reflux, coupling reagents | Direct access to N-cyclopropyl amide | Requires precursor availability |

Q & A

Q. What are the optimal synthetic routes for 2-amino-N-cyclopropyl-1,3-thiazole-4-carboxamide, and how are intermediates characterized?

The synthesis typically involves multi-step organic reactions, including cyclopropane functionalization and thiazole ring formation. Key steps include:

- Amide coupling : Cyclopropylamine is reacted with a thiazole-4-carboxylic acid derivative under carbodiimide-mediated conditions (e.g., EDC/HOBt) to form the carboxamide bond .

- Thiazole ring construction : A Hantzsch thiazole synthesis may be employed, using α-haloketones and thiourea derivatives under reflux in ethanol .

- Characterization : Intermediates are monitored via thin-layer chromatography (TLC) and confirmed using H/C NMR spectroscopy. For example, the cyclopropyl group’s protons appear as distinct multiplet signals at δ 0.5–1.5 ppm in H NMR .

Q. How can researchers ensure purity and structural fidelity during synthesis?

- Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization (solvent: ethanol/water) is used to isolate the final compound .

- Analytical validation : High-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) confirms purity (>95%). Mass spectrometry (MS) verifies the molecular ion peak (e.g., [M+H] at m/z 224.1) .

Q. What spectroscopic techniques are critical for structural elucidation?

- NMR : H NMR identifies cyclopropyl protons (δ 0.8–1.2 ppm) and thiazole ring protons (δ 7.2–7.5 ppm). C NMR confirms carbonyl carbons (δ 165–170 ppm) .

- IR spectroscopy : Stretching vibrations for amide C=O (1650–1680 cm) and NH (3300–3500 cm) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize bioactivity?

- Core modifications : Compare analogues with substituents on the cyclopropyl group (e.g., methyl vs. halogen) to assess impact on target binding. For example, fluorination may enhance metabolic stability .

- Bioassay integration : Test analogues in enzyme inhibition assays (e.g., kinase assays) using ATP-competitive binding protocols. IC values are calculated via dose-response curves .

- Data interpretation : Use molecular docking (e.g., AutoDock Vina) to correlate substituent effects with binding affinity to active sites (e.g., EGFR kinase) .

Q. How should researchers address contradictory bioactivity data across studies?

- Experimental variables : Control solvent polarity (e.g., DMSO vs. aqueous buffer) and assay pH, as these influence compound solubility and ionization .

- Orthogonal assays : Validate results using both cell-free (e.g., fluorescence polarization) and cell-based (e.g., MTT cytotoxicity) assays to rule out off-target effects .

Q. What computational strategies predict metabolic stability and toxicity?

- In silico tools : Use ADMET predictors (e.g., SwissADME) to estimate cytochrome P450 interactions and hepatotoxicity. Key parameters include topological polar surface area (<140 Å for blood-brain barrier penetration) .

- Quantum mechanics : Calculate frontier molecular orbitals (HOMO/LUMO) to assess reactivity toward electrophilic metabolizing enzymes .

Q. How can reaction conditions be optimized for scalability?

- Design of experiments (DoE) : Apply factorial design to variables like temperature (60–100°C), solvent (DMF vs. THF), and catalyst loading (0.1–5 mol%) to maximize yield .

- Process analytical technology (PAT) : Use inline FTIR to monitor reaction progression in real time, reducing purification steps .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。